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Compound of Interest

Compound Name: Moperone

Cat. No.: B024204 Get Quote

IUPAC Name: 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one

CAS Number: 1050-79-9

Executive Summary
Moperone is a typical antipsychotic agent belonging to the butyrophenone class of drugs.

Primarily utilized in the treatment of schizophrenia and other psychotic disorders, its therapeutic

effects are mainly attributed to its potent antagonism of dopamine D2 receptors in the central

nervous system. This technical guide provides a comprehensive overview of Moperone,

detailing its chemical identity, pharmacological profile, mechanism of action, and relevant

experimental methodologies for its study. The information is intended for researchers,

scientists, and professionals involved in drug development and neuroscience.

Pharmacological Profile
The pharmacological activity of Moperone is characterized by its interaction with various

neurotransmitter receptors. The following tables summarize the available quantitative data on

its receptor binding affinities and pharmacokinetic properties.

Receptor Binding Affinity
Moperone exhibits a high affinity for dopamine D2 and D3 receptors and a moderate affinity for

the serotonin 5-HT2A receptor. This multi-receptor profile contributes to its antipsychotic

efficacy.[1]
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Receptor Kᵢ (nM)

Dopamine D₂ 0.7 - 1.9

Dopamine D₃ 0.1 - 1

Serotonin 5-HT₂ₐ 52

Kᵢ (Inhibition constant) is a measure of the drug's binding affinity to a receptor. A lower Kᵢ value

indicates a higher binding affinity.

Pharmacokinetics
Detailed pharmacokinetic data for Moperone in humans is limited in the public domain.

However, general characteristics of butyrophenones and related compounds suggest that it is

orally absorbed and undergoes hepatic metabolism, primarily through the cytochrome P450

enzyme system.[2] The metabolites are then predominantly excreted via the kidneys.[2]

Note: Specific values for Cmax (maximum plasma concentration), Tmax (time to reach Cmax),

AUC (area under the curve), half-life, and bioavailability for Moperone are not readily available

in the cited literature. The pharmacokinetic profile of a related butyrophenone, melperone,

suggests rapid oral absorption with a Tmax of 1.5-3.0 hours and an elimination half-life of 3-4

hours.[3][4] However, these values should not be directly extrapolated to Moperone.

Mechanism of Action and Signaling Pathways
The primary mechanism of action of Moperone, like other butyrophenone antipsychotics, is the

blockade of dopamine D2 receptors, particularly in the mesolimbic pathway of the brain. This

antagonism is believed to be responsible for alleviating the positive symptoms of

schizophrenia, such as hallucinations and delusions.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o

family of G proteins. The binding of Moperone to the D2 receptor inhibits the downstream

signaling cascade that is normally initiated by dopamine.

Dopamine D2 Receptor Signaling Pathway
The antagonism of the D2 receptor by Moperone leads to the following key events:
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Inhibition of Gαi/o protein activation: Moperone prevents dopamine from activating the Gαi/o

protein coupled to the D2 receptor.

Disinhibition of Adenylyl Cyclase: The inactivation of the Gαi/o protein removes its inhibitory

effect on the enzyme adenylyl cyclase.

Increased cAMP Levels: With the inhibition removed, adenylyl cyclase can convert ATP to

cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.

Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of Protein

Kinase A (PKA), which in turn phosphorylates various downstream target proteins, altering

neuronal excitability and gene expression.
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Caption: Moperone's antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Protocols
Detailed experimental protocols for Moperone are not extensively published. However,

standard methodologies for characterizing butyrophenone antipsychotics can be applied.

Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of Moperone for various neurotransmitter

receptors.
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Methodology: Radioligand competition binding assays are a standard method.

Membrane Preparation:

Homogenize tissue from a relevant brain region (e.g., striatum for D2 receptors) or

cultured cells expressing the receptor of interest in a suitable buffer.

Centrifuge the homogenate to pellet the cell membranes.

Wash the membrane pellet and resuspend in assay buffer.

Binding Assay:

In a multi-well plate, combine the prepared cell membranes with a known concentration of

a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of

Moperone.

Incubate the mixture to allow binding to reach equilibrium.

Rapidly filter the contents of each well through a filter mat to separate bound from

unbound radioligand.

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Data Analysis:

Measure the radioactivity retained on the filters using a scintillation counter.

Plot the percentage of specific binding against the concentration of Moperone to generate

a competition curve.

Determine the IC₅₀ value (the concentration of Moperone that inhibits 50% of the specific

binding of the radioligand).

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L]

is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Pharmacokinetic Study
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Objective: To determine the pharmacokinetic profile of Moperone in an animal model.

Methodology: A typical in vivo pharmacokinetic study would involve the following steps:

Animal Model: Select an appropriate animal model (e.g., rats or mice).

Drug Administration: Administer a single dose of Moperone to the animals via the desired

route (e.g., oral gavage or intravenous injection).

Blood Sampling: Collect blood samples at predetermined time points after drug

administration.

Plasma Analysis:

Separate plasma from the blood samples.

Extract Moperone from the plasma using a suitable method (e.g., liquid-liquid extraction

or solid-phase extraction).

Quantify the concentration of Moperone in the plasma samples using a validated

analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Pharmacokinetic Analysis:

Plot the plasma concentration of Moperone versus time.

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination

half-life using non-compartmental analysis.
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Caption: A generalized workflow for an in vivo pharmacokinetic study.
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Conclusion
Moperone is a butyrophenone antipsychotic with a well-established primary mechanism of

action as a dopamine D2 receptor antagonist. Its receptor binding profile indicates a high

affinity for dopamine receptors, which is consistent with its therapeutic use in schizophrenia.

While detailed pharmacokinetic and experimental data specific to Moperone are not

extensively available in publicly accessible literature, the methodologies outlined in this guide

provide a framework for its further investigation and characterization. A deeper understanding

of its complete pharmacological profile will be beneficial for optimizing its therapeutic use and

for the development of future antipsychotic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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